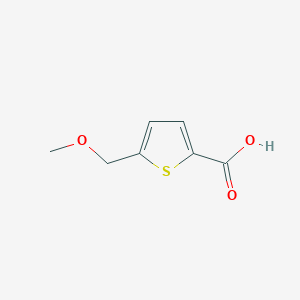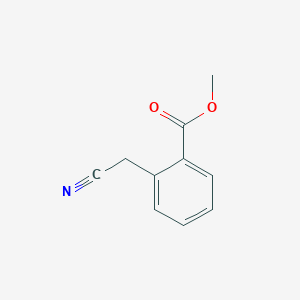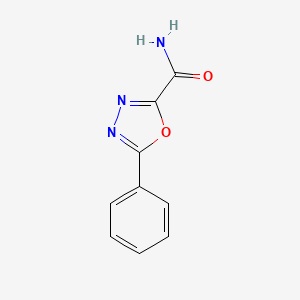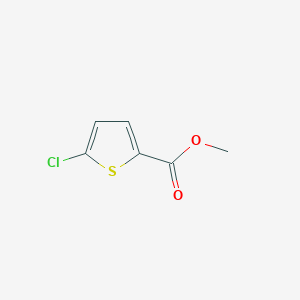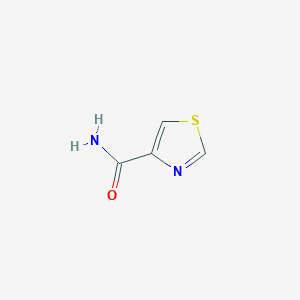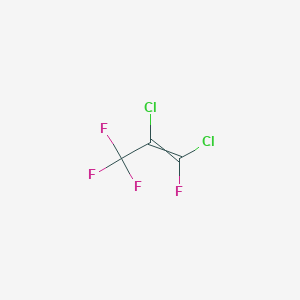
1,2-Dichlorotetrafluoropropene
描述
1,2-Dichlorotetrafluoropropene is a chemical compound with the molecular formula C3Cl2F4. It is a halogenated derivative of propene, characterized by the presence of two chlorine atoms and four fluorine atoms. This compound is used in various industrial applications due to its unique chemical properties .
生化分析
Biochemical Properties
1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the binding of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene can bind to the active site of cytochrome P450 enzymes, leading to inhibition of their catalytic activity . This binding can result in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of potentially toxic byproducts . Long-term exposure to 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene has been associated with chronic oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . High doses of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene have been linked to liver and kidney toxicity, as well as disruptions in metabolic processes .
Metabolic Pathways
1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .
准备方法
1,2-Dichlorotetrafluoropropene can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,3,3-pentafluoropropane with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial production methods often involve large-scale reactions in specialized reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
化学反应分析
1,2-Dichlorotetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: While less common, 1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene can undergo oxidation and reduction reactions under specific conditions.
科学研究应用
1,2-Dichlorotetrafluoropropene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology and Medicine: Research is ongoing to explore its potential use as a building block for the synthesis of biologically active molecules.
Industry: This compound is used in the production of specialty chemicals, including refrigerants, solvents, and propellants.
作用机制
The mechanism of action of 1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing chlorine and fluorine atoms. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds .
In biological systems, its mechanism of action is less well understood, but it is believed to interact with cellular components through similar electrophilic interactions. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
相似化合物的比较
1,2-Dichlorotetrafluoropropene can be compared with other similar compounds, such as:
1,1,1,3,3-Pentafluoropropane: This compound is similar in structure but lacks the chlorine atoms.
1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane: This compound has additional fluorine atoms, making it more fluorinated.
2,3,3,3-Tetrafluoropropene: This compound lacks the chlorine atoms and is used as a refrigerant with low global warming potential.
The uniqueness of 1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and physical properties compared to its analogs
属性
IUPAC Name |
1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDGSGIFQVXSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334563 | |
| Record name | 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-53-8 | |
| Record name | 1,2-Dichloro-1,3,3,3-tetrafluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



